![molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2](/img/no-structure.png)

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

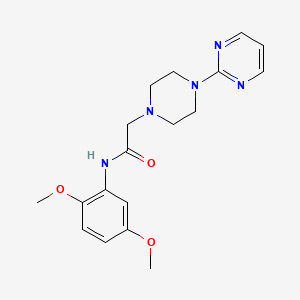

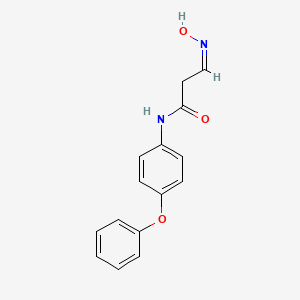

“2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the molecular formula C21H12N2O4 . It has an average mass of 356.331 Da and a monoisotopic mass of 356.079712 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several aromatic rings, which contribute to its stability . The compound also contains functional groups such as carbonyl groups and a nitrogen-containing ring .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 702.0±60.0 °C at 760 mmHg, and a flash point of 378.4±32.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 84 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

A series of compounds based on benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone derivatives, such as naphthalene diimide (NDI)-based chromophores, have been synthesized and characterized for their optical properties. These compounds exhibit two-photon absorption (2PA) capabilities, highlighting their potential for applications in photonic devices and materials. The spectral properties of these compounds can be fine-tuned via modification of the donor segments, offering customizable optical and electronic features for specific research needs (Lin et al., 2010).

Electronic and Photovoltaic Applications

Research on NDI-based π-conjugated polymers demonstrates their utility in electronic and photovoltaic applications. Through nonstoichiometric Stille coupling polycondensation, NDI-based n-type polymers with efficient electron transport properties have been synthesized. These materials are critical for the development of organic solar cells and other electronic devices (Goto et al., 2015).

Luminescence and Magnetic Properties

Lanthanide coordination polymers incorporating phenanthroline and fluorine-substituted ligands exhibit significantly enhanced luminescence and tunable magnetic properties. These materials are of interest for their potential applications in optical devices, sensors, and magnetic materials (Feng et al., 2019).

Sensing Behavior

A novel naphthalenediimide derivative demonstrates efficient sensing behavior for fluoride ions over a wide range of other anions. Such compounds are valuable for the development of specific ion sensors, with applications in environmental monitoring and healthcare diagnostics (Gu et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves the condensation of p-toluidine with 2,6-diformyl-4-methylphenol to form 2-(p-tolyl)benzoxazole. This intermediate is then reacted with 1,10-phenanthroline-5,6-dione to form the final product.", "Starting Materials": [ "p-toluidine", "2,6-diformyl-4-methylphenol", "1,10-phenanthroline-5,6-dione", "acetic acid", "sodium acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve p-toluidine (1.0 eq) in acetic acid and add sodium acetate (1.1 eq).", "Step 2: Add 2,6-diformyl-4-methylphenol (1.0 eq) to the reaction mixture and heat at reflux for 6 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the intermediate (2-(p-tolyl)benzoxazole) in ethanol and add 1,10-phenanthroline-5,6-dione (1.1 eq).", "Step 5: Heat the reaction mixture at reflux for 12 hours.", "Step 6: Cool the reaction mixture and filter the resulting solid. Wash with water and dry.", "Step 7: Recrystallize the final product from ethanol to obtain pure 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone." ] } | |

CAS-Nummer |

361182-65-2 |

Molekularformel |

C21H12N2O4 |

Molekulargewicht |

356.337 |

IUPAC-Name |

6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

InChI |

InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |

InChI-Schlüssel |

NBRDAAKBSWNKRO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)

![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)

![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)

![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)